3-(4-amino-3-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
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Overview
Description
3-(4-amino-3-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a complex organic compound that belongs to the class of 1,2,4-triazines This compound is characterized by its unique structure, which includes an amino group, a sulfanyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-amino-3-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid typically involves multiple steps. One common method involves the reaction of 4-methylbenzyl chloride with thiourea to form 4-methylphenylmethylthiourea. This intermediate is then reacted with hydrazine hydrate to form 4-amino-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-triazine. Finally, the triazine derivative is reacted with acrylonitrile followed by hydrolysis to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-amino-3-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
3-(4-amino-3-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-amino-3-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid involves its interaction with specific molecular targets. The amino and sulfanyl groups can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The triazine ring can also participate in π-π interactions with aromatic residues in proteins, further influencing their function.
Comparison with Similar Compounds
Similar Compounds
4-amino-4H-1,2,4-triazole-3-thiol derivatives: These compounds share the triazole ring and have similar biological activities.
3-(4-methylphenyl)-1,2,4-triazolo[3,4-b][1,3]benzoxazole: This compound has a similar triazole structure and is used in similar applications.
4-amino-5-(4-chlorophenyl)-2-(5-mercapto-1,3,4-oxadiazol-2-yl)methyl-2,4-dihydro-3H-1,2,4-triazol-3-one: Another triazole derivative with comparable properties.
Uniqueness
The uniqueness of 3-(4-amino-3-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfanyl group, in particular, differentiates it from other triazole derivatives and contributes to its unique properties.
Properties
IUPAC Name |
3-[4-amino-3-[(4-methylphenyl)methylsulfanyl]-5-oxo-1,2,4-triazin-6-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-9-2-4-10(5-3-9)8-22-14-17-16-11(6-7-12(19)20)13(21)18(14)15/h2-5H,6-8,15H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDJMPYKZXTWCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(C(=O)N2N)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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